2-Oxoquazepam
Overview
Description
2-Oxoquazepam (Sch 15725) is a benzodiazepine derivative and one of the major active metabolites of quazepam (Doral) . It is a compound with the molecular formula C17H11ClF4N2O .
Molecular Structure Analysis
The molecular structure of 2-Oxoquazepam consists of a benzodiazepine core, which is a fusion of a benzene ring and a diazepine ring . The compound has a molar mass of 370.73 g/mol .
Chemical Reactions Analysis
2-Oxoquazepam is a major pharmacologically active metabolite of quazepam . It was found to be hydrolyzed in NaOH solution to form a sodium salt of 2-(N-2,2,2-trifluoroethyl)amino-5-chloro-a-(2-fluorophenylbenzylidene)glycine .
Physical And Chemical Properties Analysis
2-Oxoquazepam has a molecular formula of C17H11ClF4N2O and an average mass of 370.729 Da . Its monoisotopic mass is 370.049591 Da .
Scientific Research Applications
1. Affinity for Benzodiazepine Recognition Sites
2-Oxoquazepam, a novel benzodiazepine, exhibits a preferential affinity for type I benzodiazepine recognition sites. This was demonstrated through a study which analyzed the effects of γ-aminobutyric acid (GABA), pentobarbital, and chloride ions on 2-Oxoquazepam binding in rat and human brain tissues. GABA was found to enhance the binding of 2-Oxoquazepam in a concentration-dependent manner, with its maximal effect being greater than that on flunitrazepam binding (Corda et al., 1988).
2. Radiolabelling for Brain Imaging
2-Oxoquazepam has been utilized in the synthesis of radiolabelled compounds for brain imaging. Specifically, a study reports the successful synthesis of a trimethyltin precursor for 2-Oxoquazepam, demonstrating its potential in radiolabelling acid- and base-sensitive benzodiazepine structures. This process allows for the production of [18F]-2-oxoquazepam, providing insights into the detailed binding patterns of benzodiazepines in the brain (Duelfer et al., 1991).
3. Insights into Benzodiazepine Binding Sites
Further research into 2-Oxoquazepam's binding characteristics in the human brain revealed that it binds with different affinities to two populations of binding sites. These findings are critical for understanding the functional linkage of type I benzodiazepine recognition sites with the GABA receptor and the chloride ionophore, advancing knowledge in neuropharmacology (Corda et al., 1988).
Safety And Hazards
Concomitant use of benzodiazepines and opioids may result in profound sedation, respiratory depression, coma, and death . Therefore, it is recommended to reserve concomitant use for patients in whom alternative treatment options are inadequate, use the lowest effective dosages and the shortest possible duration of concomitant therapy, and monitor closely for respiratory depression and sedation .
properties
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF4N2O/c18-10-5-6-14-12(7-10)16(11-3-1-2-4-13(11)19)23-8-15(25)24(14)9-17(20,21)22/h1-7H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSXBSRGIRSXAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197932 | |
Record name | 2-Oxoquazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxoquazepam | |
CAS RN |
49606-44-2 | |
Record name | 2-Oxoquazepam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49606-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxoquazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049606442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Oxoquazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1-(2,2,2-trifluoroethyl)-2H-1,4-benzodiazepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.252 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-OXOQUAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T62S796K7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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